Cas no 23399-90-8 (Phenol,2,4,6-trichloro-, 1-acetate)
Phenol,2,4,6-trichloro-, 1-acetate Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2,4,6-trichloro-, 1-acetate
- (2,4,6-trichlorophenyl) acetate
- 2,4,6-Trichlorophenol acetate
- 2,4,6-Trichlorophenyl acetate
- 2.4.6-Trichlor-1-acetoxy-benzol
- Phenol,2,4,6-trichloro-,acetate
- NSC-21474
- Phenol,2,4,6-trichloro-,1-acetate
- RFOCPJZGJNKBOI-UHFFFAOYSA-N
- 3-06-00-00726 (Beilstein Handbook Reference)
- BRN 2370968
- 23399-90-8
- Phenol, 2,4,6-trichloro-, acetate
- UNII-Z3Z7TF42K6
- Q63399229
- Phenol,4,6-trichloro-, acetate
- Z3Z7TF42K6
- 2,6-Trichlorophenol acetate
- 2,4,6-Trichlorfenylester kyseliny octove [Czech]
- 2,6-Trichlorophenyl acetate
- 2,4,6-Trichlorophenyl-acetate
- DTXSID90177952
- SCHEMBL4645395
- ACETIC ACID, (2,4,6-TRICHLOROPHENYL) ESTER
- NSC21474
- AI3-17539
- NSC 21474
- Phenol, 2,4,6-trichloro-, 1-acetate
- 2,4,6-Trichlorophenol acetate 10 microg/mL in Isooctane
- (2, 4, 6-trichlorophenyl) acetate
- 2,4,6-Trichlorfenylester kyseliny octove
-
- Inchi: 1S/C8H5Cl3O2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
- InChI Key: RFOCPJZGJNKBOI-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1OC(C)=O)Cl)Cl
Computed Properties
- Exact Mass: 237.93600
- Monoisotopic Mass: 237.935513
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.5422 (rough estimate)
- Boiling Point: 341.55°C (rough estimate)
- Flash Point: 129.5 °C
- Refractive Index: 1.4521 (estimate)
- PSA: 26.30000
- LogP: 3.57210
Phenol,2,4,6-trichloro-, 1-acetate Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
Phenol,2,4,6-trichloro-, 1-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AB23021-20mg |
Phenol, 2,4,6-trichloro-, 1-acetate |
23399-90-8 | 20mg |
$250.00 | 2024-04-20 |
Phenol,2,4,6-trichloro-, 1-acetate Related Literature
-
1. The kinetics and mechanisms of aromatic halogen substitution. Part XXXII. The directive power of the acetoxy-groupPeter B. D. de la Mare,Neil S. Isaacs,Michael J. McGlone J. Chem. Soc. Perkin Trans. 2 1976 784
23399-90-8 (Phenol,2,4,6-trichloro-, 1-acetate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)